

An In-depth Technical Guide to 1-Chlorooctane (CAS: 111-85-3)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the scientific and technical data available for **1-Chlorooctane** (CAS Number 111-85-3). It includes detailed information on its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, applications, and safety information, tailored for a scientific audience.

Physicochemical Properties

1-Chlorooctane, also known as octyl chloride, is a colorless liquid.[1] It is a halogenated alkane that is sparingly soluble in water but miscible with many organic solvents like alcohol and ether.[2][3][4]

Table 1: Physical and Chemical Properties of 1-Chlorooctane



Property	Value	Source(s)	
Molecular Formula	C ₈ H ₁₇ Cl [2][3][5]		
Molecular Weight	148.67 g/mol	[3][6]	
CAS Number	111-85-3	[3][5][6]	
EINECS Number	203-915-5 [3][7]		
Appearance	Colorless liquid	[3][8][9]	
Odor	Characteristic, mild, or odorless	[1][7][9]	
Density	0.872 - 0.889 g/mL at 20-25 °C	[2][6][7][8]	
Boiling Point	181.5 - 183 °C	[6][8][9]	
Melting Point	-61 to -57.8 °C	[3][6][7][8]	
Flash Point	68 - 70 °C (154.4 - 158 °F)	[3][7][8][9]	
Auto-ignition Temperature	230 °C	[7][10]	
Vapor Pressure	0.95 - 1 mmHg at 22.2-25 °C	[3][6][8]	
Refractive Index (n20/D)	1.430 - 1.4305	[6][8]	
Water Solubility	~0.02 g/L; Sparingly soluble	[2][6]	
Log P (Octanol/Water Partition Coefficient)	4.73	[3][8]	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-chlorooctane**. Various databases provide spectral information for this compound.

Table 2: Spectroscopic Data References for 1-Chlorooctane



Spectrum Type	Source / Reference	Notes	
¹ H NMR	ChemicalBook, PubChem	Spectrum available in CDCl₃. [8][11]	
¹³ C NMR	SpectraBase, PubChem	Spectrum available in CDCl₃. [8][12]	
Mass Spectrometry (MS)	SpectraBase, NIST WebBook, PubChem	GC-MS data available.[5][8]	
Infrared (IR) Spectroscopy	NIST WebBook, PubChem	Gas-phase FTIR spectra available.[5][8]	
Raman Spectroscopy	PubChem	Spectrum data available.[8]	

Synthesis of 1-Chlorooctane

1-Chlorooctane can be synthesized through several routes, primarily involving the chlorination of n-octanol.

Experimental Protocol 1: Chlorination using Hydrogen Chloride

A common laboratory and industrial method involves the reaction of n-octanol with dry hydrogen chloride.[4][14] This is a classic nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Reaction: $C_8H_{17}OH + HCI \rightarrow C_8H_{17}CI + H_2O[15]$

Detailed Methodology: While specific industrial parameters may vary, a general laboratory procedure involves bubbling dry hydrogen chloride gas through n-octanol, often in the presence of a catalyst like zinc chloride, to facilitate the reaction. The reaction mixture is typically heated to drive the reaction to completion. The product, **1-chlorooctane**, is then isolated and purified by distillation. A similar procedure is described for the synthesis of 1-chlorooctadecane, where n-octadecanol is reacted with gaseous hydrogen chloride at 150 °C for several hours.[16]



Experimental Protocol 2: Chlorination using Bis(trichloromethyl) Carbonate (Triphosgene)

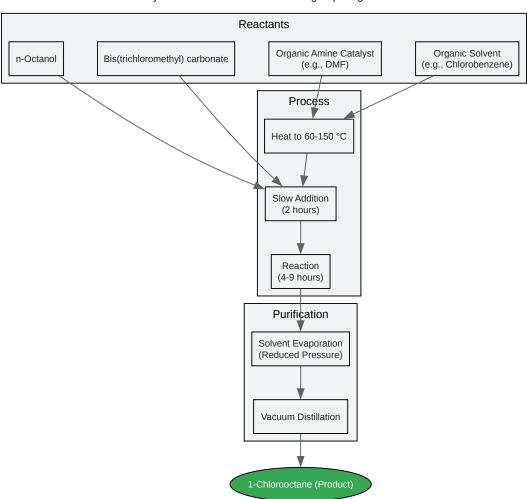
A patented method describes the synthesis of **1-chlorooctane** from n-octanol using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[14][17] This method is presented as having a more advanced process route, avoiding the use of hazardous reagents like phosgene or phosphorus oxychloride.[14]

Reaction Stoichiometry: The molar ratio of n-octanol : bis(trichloromethyl) carbonate : organic amine catalyst is specified as 1 : 0.3-0.6 : 0.1-1.0.[17]

Detailed Methodology:[17]

- The organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone or N,N-dimethylformamide) is dissolved in an organic solvent (e.g., chlorobenzene).
- The solution is heated to a temperature between 60-150 °C.
- Solutions of n-octanol and bis(trichloromethyl) carbonate, dissolved in the same organic solvent, are slowly and simultaneously added to the heated catalyst solution over a period of about 2 hours.
- After the addition is complete, the reaction mixture is maintained at temperature for 4 to 9 hours.
- The solvent is then removed by evaporation under reduced pressure.
- The final product, **1-chlorooctane**, is collected and purified by vacuum distillation.





Synthesis of 1-Chlorooctane using Triphosgene

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Caption: Workflow for 1-Chlorooctane Synthesis via Triphosgene Method.



Chemical Reactivity

1-Chlorooctane's reactivity is dominated by the polarized carbon-chlorine bond, making it susceptible to nucleophilic substitution reactions.[2]

Nucleophilic Substitution

It readily reacts with nucleophiles, where the chloride ion acts as a leaving group. A common example is its reaction with strong bases, such as hydroxide ions, to form the corresponding alcohol, 1-octanol.[2][15]

Caption: General Nucleophilic Substitution Pathway for **1-Chlorooctane**.

The reaction with acetate ions to form octyl acetate is significantly accelerated by the presence of a small quantity of iodide ions.[18] lodide is a better nucleophile than acetate and displaces the chloride. The resulting octyl iodide is more reactive than **1-chlorooctane** because iodide is a better leaving group than chloride, thus speeding up the subsequent reaction with the acetate ion.[18]

Other Reactions

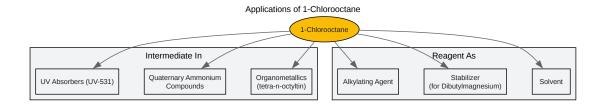
1-Chlorooctane also undergoes oxidation reactions and can be used in borylation reactions.[2] [14] For instance, it can be converted to an octylboronic acid pinacol ester by reacting with pinacolborane in the presence of a titanium catalyst.[14]

Applications in Research and Industry

- **1-Chlorooctane** is a versatile chemical intermediate and reagent.[2]
- Organic Synthesis: It serves as a key alkylating agent to introduce an octyl group into various molecules.[8] It is a starting material for the synthesis of octyldialkylamines and octyl quaternary ammonium compounds.[8]
- Chemical Intermediate: It is used in the manufacturing of other industrial chemicals, such as the UV absorber 2-hydroxy-4-octoxybenzophenone (UV-531) and the disinfectant dimethyldioctylammonium chloride.[8][14]



- Organometallic Chemistry: It is used in the preparation of organometallic compounds, such as tetra-n-octyltin.[8]
- Stabilizer: It acts as a stabilizer for dibutylmagnesium.[8]
- Solvent: Due to its low polarity, it can be used as a solvent in certain applications.[14]
- Other Uses: It has been used as a component in emulsifiable preparations for controlling coccidiosis in poultry and in the production of plastics, resins, lubricants, and pesticides.[1][2]
 [8]



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Caption: Key Industrial and Research Applications of **1-Chlorooctane**.

Safety and Toxicology

1-Chlorooctane requires careful handling due to its hazardous properties.

Table 3: GHS Hazard and Precautionary Statements



Category	Code	Statement	Source(s)
Hazard	H227	Combustible liquid.	[15][19]
H304	May be fatal if swallowed and enters airways.	[8][19]	
H410	Very toxic to aquatic life with long lasting effects.	[7][8][19]	
Precaution	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[19]
P273	Avoid release to the environment.	[8][19]	
P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[19]	_
P331	Do NOT induce vomiting.	[8][19]	_
P391	Collect spillage.	[8][19]	_
P403 + P235	Store in a well- ventilated place. Keep cool.	[19]	-

Handling and Storage:

 Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety goggles.[10][20] Avoid contact with skin, eyes, and clothing, and do not breathe vapors.[10] Wash hands thoroughly after handling.[20]



• Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[2][10][19] Keep containers tightly closed and away from sources of ignition.[10][20]

Toxicity: The toxicological properties have not been fully investigated.[10][20] It may cause skin, eye, and respiratory tract irritation.[10][20] Ingestion or vapor inhalation may lead to mild central nervous system depression or excitation.[10] It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7][20] An estimated bioconcentration factor (BCF) of 2300 suggests a high potential for bioaccumulation.
[2] It is expected to readily biodegrade under aerobic conditions.[8][19]

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